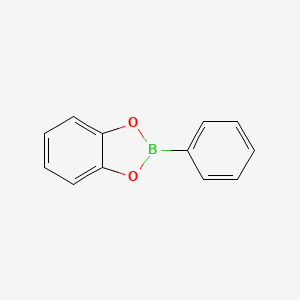

2-Phenyl-1,3,2-benzodioxaborole

説明

Significance and Role as a Synthon in Advanced Organic Synthesis

In the field of advanced organic synthesis, 2-Phenyl-1,3,2-benzodioxaborole is highly valued as a synthon, or a synthetic building block. Its primary role is as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. acs.org This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound provides the phenyl group in these transformations.

Beyond its use in cross-coupling, this compound and related aryl boronate esters are crucial components in the construction of Covalent Organic Frameworks (COFs). researchgate.net COFs are porous, crystalline polymers with highly ordered structures, created through strong covalent bonds. researchgate.net Aryl boronate esters like this compound are used as the building blocks that polymerize, often through self-condensation reactions, to form the rigid and porous architecture of the COF. researchgate.net These materials are being explored for applications in gas storage, catalysis, and organic electronics. acs.org The specific structure of the boronate ester synthon directly influences the resulting COF's properties, such as pore size and electronic character. nih.govacs.org

Historical Context of Boronate Esters in Chemical Research

The study of boronic acids, the parent compounds of boronate esters, dates back to 1860. nih.gov Boronate esters themselves are organic compounds formed from the reaction of a boronic acid with an alcohol or a diol. wikipedia.org An early and straightforward method for their preparation involves the condensation reaction between boric acid and alcohols. wikipedia.org

A pivotal moment in the history of organoboron chemistry was the work of Herbert Charles Brown in the 1950s on the hydroboration-oxidation reaction, which provided a method to convert alkenes into alcohols and opened new pathways for organoborane synthesis. borates.today The utility of boronate esters expanded dramatically with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, established boronic acids and their esters as indispensable tools in organic synthesis. acs.org Subsequently, the Miyaura borylation reaction, reported in 1995, provided a direct method for synthesizing boronic esters from halides using reagents like bis(pinacolato)diboron, further cementing their importance in chemical research. acs.org

Scope and Research Objectives for Academic Inquiry

Current academic research on this compound is focused on several key areas. A primary objective is to gain a fundamental understanding of its structural and electronic properties. nih.govacs.org Researchers are investigating how adding different chemical substituents to the aromatic rings of the molecule can modify its reactivity and the electronic characteristics of the materials derived from it. nih.govacs.orgresearchgate.net This includes detailed studies using electronic spectroscopy and computational calculations to probe the molecule's excited states, which is critical for designing new optoelectronic materials. nih.govacs.orgacs.org

Another significant area of inquiry is its application in supramolecular chemistry and crystal engineering. researchgate.net Research is exploring the use of the Lewis acidic boron center in this compound to form dative coordinate bonds with nitrogen-containing ligands. researchgate.net This strategy allows for the self-assembly of well-defined, complex structures such as molecular macrocycles and coordination polymers, opening up new possibilities for creating functional materials with tailored architectures. researchgate.net These investigations aim to harness non-covalent interactions to build intricate and functional molecular systems from relatively simple building blocks. researchgate.net

Structure

2D Structure

特性

IUPAC Name |

2-phenyl-1,3,2-benzodioxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSRMXNIVBRWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2=CC=CC=C2O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973002 | |

| Record name | 2-Phenyl-2H-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5747-23-9 | |

| Record name | 2-Phenyl-1,3,2-benzodioxaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5747-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneboronic acid, o-phenylene ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phenylene benzeneboronate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-2H-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 2-Phenyl-1,3,2-benzodioxaborole

The synthesis of this compound is most commonly achieved through the direct condensation of its constituent precursors.

The principal and most straightforward method for preparing this compound is the condensation reaction between phenylboronic acid and catechol (benzene-1,2-diol). This esterification reaction involves the formation of the five-membered dioxaborole ring with the concomitant elimination of two molecules of water.

The reaction is an equilibrium process. To achieve high yields, the equilibrium can be shifted toward the product by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. The reaction's progress can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Studies have shown that in certain solvents like deuterated chloroform (B151607) (CDCl₃), the reaction may not proceed to completion on its own. researchgate.net However, the addition of a base, such as triethylamine (B128534) (Et₃N), can drive the reaction to full conversion by forming a stable amine-bound boronic ester complex. researchgate.net

While the condensation of phenylboronic acid and catechol is standard, alternative strategies for forming boronic esters exist. General methods in organoboron chemistry can be adapted for this specific compound. nih.gov One such approach could involve the use of 2-bromo-1,3,2-benzodioxaborole, also known as B-bromocatecholborane, as a starting material. sigmaaldrich.com This intermediate could then undergo a cross-coupling reaction, such as a Suzuki-Miyaura coupling, with a suitable phenylating agent to install the phenyl group onto the boron atom. Another advanced method is the direct C-H borylation of benzene (B151609), which offers an atom-economical pathway to arylboronic esters. nih.gov

Synthesis and Characterization of Substituted this compound Derivatives

The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties, which is particularly important for its application as a building block in materials science. nih.govresearchgate.net

Substituting the phenyl ring allows for the systematic modification of the molecule's electronic and steric characteristics. nih.govresearchgate.net These derivatives are typically synthesized using the same condensation method, starting from the appropriately substituted phenylboronic acid and catechol.

For example, 2-(4-(tert-butyl)phenyl)-1,3,2-benzodioxaborole is prepared from p-tert-butylphenylboronic acid and catechol, with reported yields as high as 95%. lookchem.com The introduction of ortho-substituents, as seen in 2-(o-tolyl)-1,3,2-benzodioxaborole and 2-(2,6-dimethylphenyl)-1,3,2-benzodioxaborole, has significant structural implications. nih.govresearchgate.net The steric hindrance from the methyl groups can alter the torsional angle between the phenyl and benzodioxaborole ring systems. nih.gov Specifically, the 2-(2,6-dimethylphenyl) derivative adopts a nonplanar ground state, which results in a notable red-shift in its electronic absorption spectrum compared to the parent compound. nih.govresearchgate.net

| Compound Name | Starting Materials | Key Finding/Yield | Reference |

|---|---|---|---|

| 2-(4-(tert-butyl)phenyl)-1,3,2-benzodioxaborole | p-tert-butylphenylboronic acid and Catechol | 95% Yield | lookchem.com |

| 2-(o-tolyl)-1,3,2-benzodioxaborole | o-tolylboronic acid and Catechol | Studied for structural and electronic properties. | nih.govresearchgate.net |

| 2-(2,6-dimethylphenyl)-1,3,2-benzodioxaborole | 2,6-dimethylphenylboronic acid and Catechol | Nonplanar ground state; red-shifted electronic origin. | nih.govresearchgate.net |

The boron atom in the benzodioxaborole ring is a Lewis acid, meaning it can accept a pair of electrons. This allows for modification of its coordination environment. A key example is the interaction with Lewis bases, such as amines. When triethylamine (Et₃N) is added to a solution of this compound, it coordinates to the boron center. researchgate.net This changes the geometry at the boron atom from trigonal planar to tetrahedral, forming an amine-bound boronic ester complex. researchgate.net This interaction is readily observed via ¹H NMR spectroscopy, where the initial sharp signals of the reactants can become broad during the exchange process before resolving into new, well-defined signals corresponding to the tetrahedral complex upon the addition of excess amine. researchgate.net This dynamic behavior is particularly relevant in the field of dynamic combinatorial chemistry. researchgate.net

Advanced Approaches in Boronate Ester Functionalization

The true potential of functionalized this compound derivatives is realized in their application as sophisticated building blocks, or linkers, for the construction of advanced materials. researchgate.net A prominent example is their use in the synthesis of Covalent Organic Frameworks (COFs). nih.govresearchgate.net

Electronic Structure and Spectroscopic Characterization

Theoretical and Computational Investigations of Electronic States

Computational chemistry provides powerful insights into the behavior of 2-Phenyl-1,3,2-benzodioxaborole at a molecular level. Theoretical models and calculations are essential for interpreting experimental data and predicting the compound's properties.

Computational studies, combined with electronic spectroscopy, have revealed that this compound possesses two closely spaced low-lying singlet excited states, designated S1 and S2. researchgate.netnih.govacs.orgacs.org These calculations indicate that the electronic excitations are not delocalized across the entire molecule but are instead primarily localized on one of its two aromatic moieties. acs.org The S1 state is characterized by an excitation on the phenyl ring substituent, while the S2 state corresponds to an excitation localized on the catecholborane portion of the molecule. researchgate.netnih.govacs.org This localization is a key feature of its electronic behavior.

Table 1: Calculated Electronic Excited States of this compound

| State | Primary Excitation Localization |

|---|---|

| S1 | Phenyl Substituent |

| S2 | Catecholborane Moiety |

This table summarizes the findings from excited-state calculations, which identify the distinct localization of the first two singlet electronic transitions. researchgate.netnih.govacs.org

The conformational dynamics of aryl boronate esters are significantly influenced by the rotation around the C-B bond. While detailed analysis of extensive vibronic progression has been highlighted in substituted derivatives like 2-(2,6-dimethylphenyl)-1,3,2-benzodioxaborole, the principles apply to the parent compound as well. nih.govacs.org This progression in the electronic spectrum is indicative of a low-frequency torsional motion about the C-B bond. researchgate.netnih.gov Franck-Condon calculations based on ab initio potential energy surfaces for the ground and excited states have been instrumental in accurately reproducing these spectral features. nih.govacs.org These computational analyses confirm that such molecules often possess a non-planar ground state geometry, with a defined torsion angle between the phenyl ring and the benzodioxaborole plane. nih.govacs.org

Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of this compound and related compounds. It is employed to calculate the potential energy surfaces for both the ground (S0) and excited (S1, S2) electronic states. nih.govacs.org These DFT-derived potentials are crucial inputs for Franck-Condon calculations, which simulate the vibronic structure of electronic spectra and allow for a detailed comparison with experimental results. researchgate.netacs.org

Furthermore, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are systematically used to model the vibrational properties of boronate esters. acs.orgresearchgate.netsci-hub.st This approach is vital for assigning vibrational modes observed in experimental Infrared (IR) spectra, helping to distinguish the boronate ester functionality from related species like boronic acids and boroxine (B1236090) anhydrides. acs.orgresearchgate.net

Advanced Spectroscopic Probes for Structural Elucidation

Advanced spectroscopic techniques provide the experimental data necessary to validate and refine theoretical models of molecular structure and dynamics.

The electronic transitions of this compound have been investigated in the gas phase using techniques such as Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy. acs.org These experiments, typically performed on supersonic jet-cooled samples to achieve high spectral resolution, have provided the first known gas-phase spectra for this class of compounds. acs.org The electronic origin (the 0-0 transition) for the S1 ← S0 transition of the ¹¹B isotope of this compound has been experimentally located at 35,466 cm⁻¹. acs.org A notable feature in the spectra of this and related aryl boronate esters is that the origin peak is not the most intense band in the progression, which is an unusual pattern for an allowed electronic transition. acs.org

Table 2: Experimental Electronic Transition Origin

| Compound | Isotope | S1 Electronic Origin (cm⁻¹) |

|---|

| This compound | ¹¹B | 35,466 |

This table presents the experimentally measured location of the first singlet excited state for the primary isotope of this compound as determined by gas-phase electronic spectroscopy. acs.org

Infrared (IR) spectroscopy is a powerful and accessible tool for characterizing chemical functionalities and is particularly useful for distinguishing between boronic acids, their self-condensation products (boroxine anhydrides), and their esterification products (boronate esters). acs.orgsci-hub.st Systematic investigations combining experimental IR spectroscopy with DFT calculations have been conducted to identify and assign diagnostic vibrational bands for each species, as some previously reported assignments were found to be potentially misleading. acs.orgsci-hub.st

For boronate esters like this compound, a key characteristic band is the B-O stretching vibration, which is typically observed in the 1310-1350 cm⁻¹ region. researchgate.net In contrast, boronic acids show characteristic vibrations at different frequencies, and boroxines exhibit unique diagnostic peaks related to the B-O-B structure. acs.orgresearchgate.net The collective results from these studies provide a more reliable framework for using IR spectroscopy to confirm the formation of boronate esters and to rule out the presence of common impurities. acs.org

Table 3: General Diagnostic IR Bands for Boron-Containing Species

| Functional Group | Approximate Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Boronic Acid | 1115, 1006, 803 | Characteristic Vibrations |

| Boroxine Anhydride | 705, 678 | Diagnostic Boroxine Vibrations |

| Boronate Ester | 1310 - 1350 | B-O Stretch |

This table provides a summary of generally accepted diagnostic IR frequencies used to distinguish between boronic acids, boroxine anhydrides, and boronate esters based on systematic studies. acs.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Analysis of ¹H, ¹¹B, and ¹³C NMR spectra provides definitive evidence for its atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum exhibits characteristic signals for the aromatic protons. Those on the phenyl ring typically resonate in the range of δ 7.2–8.2 ppm, while the protons on the benzodioxaborole moiety appear as singlets between δ 6.4–6.6 ppm.

¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for characterizing the boron center. A sharp peak observed at approximately δ 31.9 ppm confirms the trigonal-planar geometry of the boron atom within the dioxaborole ring. This chemical shift is indicative of a three-coordinate boron environment.

¹³C NMR: The ¹³C NMR spectrum further corroborates the structure. The carbon atom directly bonded to the boron (C–B) displays a signal in the region of δ 148–151 ppm. The other aryl carbons of the phenyl and benzodioxaborole rings resonate within the δ 120–135 ppm range.

These NMR techniques, especially when used in combination, offer a powerful and non-destructive method for confirming the identity and purity of this compound.

Interactive Data Table: Typical NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.2–8.2 | Multiplet | Phenyl ring protons |

| ¹H | 6.4–6.6 | Singlet | Benzodioxaborole protons |

| ¹¹B | ~31.9 | Sharp Singlet | Trigonal-planar boron |

| ¹³C | 148–151 | Singlet | Boron-bound carbon (C-B) |

| ¹³C | 120–135 | Multiplet | Aryl carbons |

X-ray Photoelectron Spectroscopy (XPS) and Near Edge X-ray Absorption Spectroscopy (NEXAFS) for Electronic Properties

XPS and NEXAFS are surface-sensitive techniques that provide detailed information about the elemental composition and electronic structure of a material. bris.ac.ukntu.edu.tw

XPS: This technique analyzes the kinetic energies of photoelectrons emitted from a sample upon X-ray irradiation to determine the elemental composition and chemical states of the constituent atoms. bris.ac.uk For this compound, XPS can be used to probe the core level binding energies of boron (B 1s), carbon (C 1s), and oxygen (O 1s), offering insights into the local chemical environments.

NEXAFS: NEXAFS, also known as X-ray Absorption Near Edge Structure (XANES), involves tuning the X-ray energy and measuring the subsequent absorption. stanford.eduwikipedia.org This provides information about the unoccupied electronic states (LUMO) and the nature of chemical bonds. stanford.eduwikipedia.org In this compound, NEXAFS can reveal details about the π* orbitals associated with the aromatic rings and the boron center, elucidating the extent of π-conjugation within the molecule. wikipedia.org Studies have shown that the NEXAFS spectra of related polymers exhibit fine structure above each elemental absorption edge, which is sensitive to the bonding environment. stanford.edu

X-ray Crystallography for Solid-State Structures and Electron Density Distribution

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

For this compound, single-crystal X-ray diffraction studies have confirmed its molecular geometry and packing in the solid state. The molecule is found to be nearly planar, which facilitates conjugation between the phenyl ring and the benzodioxaborole system. iucr.org The boron atom adopts a trigonal-planar coordination.

Key structural parameters obtained from X-ray crystallography include:

Bond Lengths: The B-O bond lengths are typically in the range of 1.36–1.39 Å, and the C-B bond length is around 1.56–1.58 Å.

Bond Angles: The O-B-O bond angle is approximately 120.2–122.5°, consistent with a trigonal-planar geometry at the boron center.

Dihedral Angle: The dihedral angle between the phenyl ring and the benzodioxaborole ring is small, generally between 1.96° and 3.7°, indicating a high degree of planarity.

Interactive Data Table: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-(p-Tolyl)-1,3,2-benzodioxaborole | Monoclinic | P2₁/c | 17.7405(10) | 4.9935(4) | 12.3989(16) | 100.80(1) | 1078.93(17) | 4 |

| 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Monoclinic | P2₁/c | 7.8975(2) | 11.6546(4) | 11.0648(3) | 105.212(2) | 982.74(5) | 4 |

Reactivity Profiles and Mechanistic Studies

Cross-Coupling Reactions Involving 2-Phenyl-1,3,2-benzodioxaborole

This compound, an aryl boronate ester, is a key participant in the formation of various covalent organic frameworks. nih.gov Its reactivity can be fine-tuned by adding substituents to its aromatic rings, which alters the electronic and structural properties of the resulting materials. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and this compound serves as an effective coupling partner. This palladium-catalyzed reaction typically involves an organoborane and an organic halide or triflate, proceeding under basic conditions to form biaryl compounds, styrenes, or conjugated systems. libretexts.org The general catalytic cycle encompasses three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, which generates a Pd(II) species. libretexts.org Subsequently, in the presence of a base, the organoborane compound, such as this compound, undergoes transmetalation with the Pd(II) complex. libretexts.org The final step is reductive elimination from the resulting intermediate, which yields the desired coupled product and regenerates the Pd(0) catalyst. libretexts.org

The choice of ligands on the palladium catalyst is crucial for the reaction's efficiency. Phosphine ligands, particularly those that are electron-rich and bulky, have been shown to enhance catalytic activity, even with less reactive substrates. libretexts.org N-heterocyclic carbene (NHC) ligands have also emerged as highly effective in promoting Suzuki-Miyaura coupling reactions, offering enhanced stability and catalytic activity to the metal complexes. nih.gov

Recent advancements have expanded the scope of the Suzuki-Miyaura coupling to include less reactive substrates like alkyl boranes and aryl chlorides by modifying the ligands and base used. libretexts.org

Mechanistic Aspects of Transmetalation Processes

Transmetalation is a critical step in the Suzuki-Miyaura coupling's catalytic cycle. For organoboron compounds like this compound, activation by a base is necessary to facilitate this process. organic-chemistry.org The base reacts with the boronic ester to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center. harvard.edu

Two primary pathways for transmetalation have been proposed. In one pathway, the base reacts with the organoboron reagent to form a trialkoxyboronate, which then attacks the palladium halide complex. harvard.edu Alternatively, the base can convert the palladium halide to a palladium oxo complex, which then reacts with the neutral organoboron reagent. harvard.edu The specific mechanism can be influenced by the reaction conditions and the nature of the reactants.

The development of specialized ligands can influence the transmetalation step. For instance, chiral P,P=O ligands have been instrumental in preventing a second, undesired transmetalation in certain enantioselective cross-coupling reactions. researchgate.net

Alkyl Group Transfer Methodologies in C(sp³)–C(sp²) and C(sp³)–C(sp³) Bond Formation

While traditionally focused on C(sp²)-C(sp²) bond formation, recent efforts have extended cross-coupling reactions to include the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, which are prevalent in many pharmaceutical and natural products. uclm.esprinceton.edu Nickel-catalyzed reactions have shown particular promise in this area. princeton.edu

Methodologies for C(sp³)–C(sp³) bond formation often involve the reductive coupling of alkyl halides with organozinc reagents or the use of alcohols and alkyl bromides in metallaphotoredox catalysis. uclm.esresearchgate.net These reactions can be challenging, especially when forming bonds between two secondary carbon centers. princeton.edu The development of robust methods for these transformations is crucial for accessing novel chemical spaces. uclm.es

Hydroboration Reactions Mediated by this compound

Hydroboration is a powerful method for the functionalization of unsaturated compounds like alkynes. The use of this compound in these reactions allows for controlled addition of a hydrogen and a boryl group across the triple bond.

Regioselectivity and Stereoselectivity in Alkyne Hydroboration

The hydroboration of alkynes can lead to different regioisomeric products. Anti-Markovnikov addition, where the boron atom adds to the less substituted carbon of the alkyne, is a common and synthetically useful outcome. mcmaster.ca The regioselectivity of the hydroboration of unsymmetrical internal alkynes can be influenced by the choice of catalyst and boron source. rsc.orgresearchgate.net For instance, iron-catalyzed hydroboration has demonstrated that the use of different boron reagents can lead to complementary regioselectivities. rsc.orgresearchgate.net

Stereoselectivity is also a key aspect of alkyne hydroboration, often resulting in the syn-addition of the H-B bond to the alkyne, leading to a specific stereoisomer of the resulting vinylborane (B8500763). researchgate.net Nickel-catalyzed hydroboration of 1,3-dienes has been shown to proceed with high regio- and stereoselectivity, yielding (Z)-allylboronates. organic-chemistry.orgnih.gov

Formation of Vinylborane Intermediates

The hydroboration of alkynes with reagents like this compound leads to the formation of vinylborane intermediates. These intermediates are versatile synthetic building blocks that can be further functionalized. For example, they can be oxidized to yield ketones or aldehydes, or used in subsequent cross-coupling reactions to form more complex molecules. mcmaster.ca

The vinylborane intermediates formed from the hydroboration of internal alkynes can be converted to the corresponding ketones through hydrolysis. mcmaster.ca In the case of aryl-alkyl substituted alkynes, this can be achieved with complete anti-Markovnikov selectivity. mcmaster.ca

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound in substitution reactions is dictated by the electronic properties of its constituent aromatic rings and the boron center.

Electrophilic Aromatic Substitution:

The phenyl group attached to the boron atom and the benzene (B151609) ring of the benzodioxaborole moiety can undergo electrophilic aromatic substitution. The benzodioxaborole group acts as a deactivating group due to the electron-withdrawing nature of the boron atom, which is further enhanced by the electronegative oxygen atoms. This deactivation makes electrophilic substitution on the catechol-derived ring less favorable.

Conversely, the phenyl group attached to boron is more susceptible to electrophilic attack. The dioxaborole substituent is generally considered a meta-directing group for electrophilic substitution on the phenyl ring. This is attributed to the inductive electron-withdrawing effect of the boron, which deactivates the ortho and para positions more than the meta position.

| Reaction Type | Reagents and Conditions | Major Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | 2-(3-Nitrophenyl)-1,3,2-benzodioxaborole | The benzodioxaborole group directs the incoming nitro group to the meta position of the phenyl ring. |

| Halogenation | Br₂/FeBr₃ | 2-(3-Bromophenyl)-1,3,2-benzodioxaborole | Halogenation occurs preferentially at the meta position of the phenyl ring due to the directing effect of the dioxaborole group. |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 2-(3-Acetylphenyl)-1,3,2-benzodioxaborole | Acylation favors the meta position on the phenyl ring. |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the aromatic rings of this compound is generally challenging due to the electron-rich nature of the benzene rings. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com However, if the aromatic rings are substituted with strong electron-withdrawing groups, SNAr can occur. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com For instance, a nitro-substituted derivative of this compound could undergo nucleophilic substitution where the nitro group is ortho or para to a leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

The boron atom in this compound is electrophilic and can be attacked by nucleophiles. This can lead to the formation of a tetracoordinate boronate complex. This property is fundamental to its role in reactions like the Suzuki-Miyaura coupling, although this is outside the scope of substitution on the aromatic ring itself.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can proceed at the boron center or the aromatic rings, depending on the reagents and conditions employed.

Oxidation:

The boron-carbon bond in this compound is susceptible to oxidative cleavage. A common transformation is the oxidation to phenylboronic acid. This reaction can be achieved using various oxidizing agents, with hydrogen peroxide being a widely used reagent. The mechanism involves the formation of a hydroperoxyboronate intermediate, followed by rearrangement and hydrolysis to yield phenylboronic acid and catechol. researchgate.net

| Reaction | Reagents and Conditions | Product |

| Oxidative Cleavage | H₂O₂, NaOH (aq) | Phenylboronic acid |

Reduction:

The benzodioxaborole ring is generally stable to many reducing agents. However, strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the ester-like boronate functionality. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com This reduction can lead to the cleavage of the B-O bonds. The specific products would depend on the reaction workup.

| Reaction | Reagent | Potential Products |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Phenylborane derivatives, Catechol |

Ring-Opening Reactions and Associated Mechanisms in Organic Synthesis

The 1,3,2-benzodioxaborole (B1584974) ring can undergo cleavage under various conditions, providing synthetic routes to other functionalized molecules.

Hydrolysis:

The most common ring-opening reaction is hydrolysis, which cleaves the B-O bonds to regenerate catechol and phenylboronic acid. This reaction is typically catalyzed by acid or base. The stability of the benzodioxaborole ring towards hydrolysis is an important consideration in its application as a protecting group for diols.

Reaction with Organometallic Reagents:

Strong nucleophiles like organolithium reagents can attack the electrophilic boron atom. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comslideshare.net This can lead to the formation of a tetracoordinate boronate complex. While this doesn't immediately constitute a ring-opening, subsequent reactions or workup could lead to the cleavage of the B-O bonds. For example, reaction with an organolithium reagent followed by an acidic workup could yield a substituted boronic acid and catechol.

Lewis Acid Catalysis:

While not extensively documented for this compound itself, Lewis acids can catalyze the cleavage of similar cyclic ether and ester systems. A strong Lewis acid could coordinate to one of the oxygen atoms of the benzodioxaborole ring, making the B-O bond more susceptible to nucleophilic attack and subsequent ring opening.

| Reaction Type | Reagents and Conditions | Products | Mechanism |

| Hydrolysis | H₂O, acid or base catalyst | Phenylboronic acid, Catechol | Nucleophilic attack of water on the boron atom, followed by proton transfer and cleavage of the B-O bonds. |

| Reaction with Organolithium Reagents | R-Li, followed by acidic workup | R-B(OH)₂, Catechol | Nucleophilic attack of the organolithium on the boron atom to form a tetracoordinate boronate, followed by protonolysis of the B-O bonds during workup. |

Applications in Advanced Chemical Synthesis and Materials Science

Utilization in Covalent Organic Framework (COF) Construction

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high thermal stability, making them promising materials for applications in gas storage, separation, and catalysis. researchgate.net Aryl boronate esters, such as 2-phenyl-1,3,2-benzodioxaborole, are fundamental components in the synthesis of various COFs. chem960.comrsc.org

Role as Linkers and Building Blocks in COF Assembly

This compound and its derivatives serve as crucial linkers and building blocks in the assembly of COFs. chem960.comrsc.orgrsc.org The formation of boronic esters through the condensation of boronic acids and catechols is one of the primary strategies for synthesizing COFs. researchgate.net This approach often results in materials with good crystallinity and a large surface area. researchgate.net The this compound unit can be incorporated into larger molecular structures that then self-assemble to form the extended, porous network of the COF. rsc.org These frameworks are held together by strong covalent bonds, such as B-O, C-N, B-N, and B-O-Si, which impart rigidity and stability to the final material. rsc.org

Influence on COF Structure and Electronic Properties

The incorporation of this compound and its derivatives has a profound influence on the resulting COF's structure and electronic properties. chem960.comrsc.orgnih.gov The electronic properties of the COF can be tuned by modifying the substituents on the aromatic rings of the aryl boronate ester building blocks. chem960.comrsc.org

Research has shown that electronic spectroscopy, combined with excited-state calculations, reveals two closely spaced electronic states (S1 and S2) in this compound and its derivatives. chem960.comrsc.orgnih.gov These states have excitations that are primarily localized on either the phenyl substituent's aromatic system or the catecholborane moiety. chem960.comrsc.orgnih.gov This localization of electronic excitation is a key factor in determining the optoelectronic behavior of the resulting COF. For instance, the eclipsed stacking structure of 2D COFs can be leveraged to induce and tune solid-state photoluminescence by restricting intramolecular bond rotation. rsc.org This allows for the design of COFs with emission colors that can be varied from blue to yellow, and even white, by altering the size of the conjugated linkers and the side-chain functionalities. rsc.org

Furthermore, the integration of donor-acceptor structures, which can be facilitated by using building blocks like benzotrithiophene in conjunction with aryl boronate esters, can significantly enhance the light absorption and charge generation capabilities of COFs, thereby improving their photocatalytic activity. acs.org The planarity and steric interactions between the linkers also play a critical role in dictating the final topology of the COF, such as favoring a kagome lattice over a square-lattice structure. kpi.ua

Strategies for Modifying COF Characteristics

A key advantage of using this compound and its derivatives in COF synthesis is the ability to systematically modify the characteristics of the final material. chem960.comrsc.org By introducing different substituent groups onto the aromatic rings of the boronate ester, researchers can alter the structure, reactivity, and electronic properties of the COF. chem960.comrsc.org

For example, the addition of an ortho-dimethyl derivative to the phenyl ring results in a significantly red-shifted electronic origin and a non-planar ground state, which can impact the packing and porosity of the COF. chem960.comrsc.org Similarly, the use of bulky functional groups can introduce steric hindrance that directs the assembly towards a specific network topology. kpi.ua This "linker design strategy" enhances control over the COF's final structure and properties. kpi.ua

Catalytic Applications

While widely recognized as a building block, the catalytic potential of this compound and related organoboron compounds is an area of growing interest. Their Lewis acidic nature and ability to form reversible covalent bonds are key to their catalytic activity.

Organocatalysis and Metal-Free Catalysis

Organoboron acids and their derivatives are increasingly being explored as catalysts in various organic transformations. acs.org The Lewis acidity of the boron center allows it to activate substrates, facilitating reactions such as dehydrative amidation and C-alkylation. acs.orgnih.gov While a wide range of aryl boronic acids and their esters have been shown to be effective catalysts, the direct application of this compound as an organocatalyst is a developing area of research. acs.orgnih.gov

The field of metal-free catalysis has seen the emergence of photoinduced arylboration of unactivated alkenes, where indoline (B122111) boronic esters can be synthesized using bis(catecholato)diboron (B79384) under mild, environmentally benign conditions. researchgate.netorganic-chemistry.org These reactions often proceed via radical intermediates and offer an alternative to traditional metal-catalyzed methods. researchgate.netorganic-chemistry.org

Role as a Catalyst in Polymerization Processes, specifically for benzoxazine (B1645224) resins

The polymerization of benzoxazine monomers to form polybenzoxazine resins typically requires high temperatures. mdpi.com However, the use of catalysts can significantly lower the curing temperature. kpi.uamdpi.com Lewis acids, including various boron-based compounds, have proven to be effective in this regard. researchgate.net

Boron trifluoride-amine complexes are well-known catalysts for curing epoxy resins and have been adapted for benzoxazine polymerization. google.com More recently, borane (B79455) catalysts like tris(pentafluorophenyl)borane (B72294) have been shown to drastically reduce the ring-opening polymerization (ROP) temperature of 1,3-benzoxazines by as much as 98 °C. mdpi.com These catalysts act rapidly, enabling fast curing and can also enhance the thermal properties of the resulting polybenzoxazine, such as increasing the char yield. mdpi.com

While the direct use of this compound as a primary catalyst for benzoxazine polymerization is not extensively documented, related boronic acids have been shown to act as catalysts. metu.edu.tr For instance, phenolic boronic acid can catalyze the polymerization process. metu.edu.tr Furthermore, a novel approach involves the post-polymerization modification of polybenzoxazines with boronic acids. rsc.orgrsc.org In this method, the inherent bis(2-hydroxybenzyl)amine (BHBA) units within the polybenzoxazine structure react with boronic acids to form dioxazaborecine moieties, allowing for the functionalization and cross-linking of the polymer. rsc.org This demonstrates the reactivity of the boronic acid functionality with the polybenzoxazine backbone and suggests the potential for boronate esters to play a role in modifying these important thermosetting resins.

Integration into Frustrated Lewis Pair (FLP) Systems for Catalytic Activation

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. researchgate.netresearchgate.net This "frustration" leaves the acidic and basic sites available to interact with and activate small molecules, a discovery that has paved the way for metal-free catalysis. researchgate.netresearchgate.net A key application of FLP chemistry is the activation of molecular hydrogen (H₂), which has traditionally relied on transition metal catalysts. researchgate.net

The general mechanism of H₂ activation by an FLP involves the heterolytic cleavage of the H-H bond, where the Lewis acid component accepts a hydride (H⁻) and the Lewis base accepts a proton (H⁺). This reactivity has been harnessed for various catalytic hydrogenation reactions. researchgate.netresearchgate.net While a wide range of boranes have been investigated as the Lewis acid component in FLP systems, detailed research findings specifically integrating this compound into FLPs for catalytic activation are not extensively documented in the currently available literature. However, the fundamental principles of FLP chemistry provide a strong theoretical basis for its potential in this area. The electrophilicity of the boron center in this compound suggests its capability to function as a Lewis acid in an FLP system.

Table 1: Key Concepts in FLP Catalysis

| Concept | Description |

| Frustrated Lewis Pair (FLP) | A combination of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. |

| Lewis Acid | A chemical species that can accept an electron pair. In the context of FLPs, boranes are common Lewis acids. |

| Lewis Base | A chemical species that can donate an electron pair. In the context of FLPs, bulky phosphines or amines are common Lewis bases. |

| Small Molecule Activation | The process by which an unreactive small molecule, such as H₂, is made more reactive by interaction with a catalyst. |

| Heterolytic Cleavage | The breaking of a chemical bond in such a way that the bonding electrons are unevenly distributed between the two resulting fragments. |

Role in Dynamic Covalent Chemistry and Self-Assembly

Dynamic covalent chemistry utilizes reversible chemical reactions to create adaptable and self-healing materials. Boronate ester formation, being a reversible process, is a cornerstone of this field. This reversibility allows for the self-assembly of complex, ordered supramolecular structures from simpler building blocks.

Formation of Discrete Boronate Ester Ladders and Supramolecular Structures

The ability of boronic acids and their esters to undergo reversible condensation reactions with diols is a powerful tool for constructing well-defined supramolecular architectures. One such architecture is the "boronate ester ladder," a type of covalent organic polygon. Research has demonstrated the formation of these ladder-like structures through the dynamic covalent condensation of catechol-based oligo(phenylene ethynylene) derivatives with phenylenebis(boronic acid). rsc.org In these structures, electron-rich "rungs" are connected by electron-deficient aryl boronate ester "rails," leading to quasi-two-dimensional oligomers with interesting photophysical properties. rsc.org

While specific studies detailing the formation of discrete boronate ester ladders using this compound as the primary building block are not prominent in the literature, the underlying principles of dynamic covalent self-assembly strongly suggest its potential for creating similar supramolecular structures. The phenyl group of this compound could act as a "rung" in such a ladder, with the benzodioxaborole moiety forming the reversible linkages of the "rails."

Table 2: Components of a Hypothetical Boronate Ester Ladder with this compound

| Structural Component | Role in the Ladder | Corresponding Moiety in this compound |

| Rung | The horizontal, structural element of the ladder. | Phenyl group |

| Rail | The vertical, connecting element of the ladder, formed by reversible bonds. | Benzodioxaborole group (through reaction with a suitable linker) |

Contribution to Carbon-Carbon Bond Formation Methodologies

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, enabling the construction of complex organic molecules from simpler precursors. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for C-C bond formation, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010. mdpi.com

This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or a boronic ester) with an organic halide or triflate. mdpi.commychemblog.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many organoboron reagents. mdpi.com

Given that this compound is a boronic ester, it is a potential substrate for the Suzuki-Miyaura reaction. In such a reaction, the phenyl group attached to the boron atom would be transferred to the organic halide, forming a new C-C bond. While the general applicability of boronic esters in Suzuki-Miyaura coupling is well-established, specific and detailed research findings on the use of this compound as a coupling partner are not extensively reported. However, the known reactivity of similar compounds provides a strong indication of its potential utility in this important transformation.

Table 3: General Scheme of a Suzuki-Miyaura Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Organoboron Compound (e.g., R-B(OR)₂) | Organic Halide (e.g., R'-X) | Palladium Complex | Various (e.g., Na₂CO₃, K₃PO₄) | Coupled Product (R-R') |

| Hypothetical: this compound | Aryl or Vinyl Halide | Pd(PPh₃)₄ or similar | Base | Biphenyl or Styrene derivative |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Applications

While 2-Phenyl-1,3,2-benzodioxaborole is a well-established reagent in cross-coupling reactions, ongoing research is focused on unlocking its potential in other novel synthetic transformations. A promising area of exploration is its use as a precursor to generate reactive intermediates for complex molecular construction.

One such emerging application is in radical-induced 1,2-boron migrative acylation reactions. Although not yet demonstrated with this compound itself, recent studies have shown that specially designed redox-active boronic esters can serve as precursors to β-boron radicals. nih.gov This strategy allows for the rapid synthesis of β-boryl ketones, which are valuable intermediates for further functionalization. The adaptation of this methodology to readily available starting materials like this compound could significantly broaden its synthetic utility.

| Reaction Type | Substrate Class | Potential Product | Significance |

| Radical-induced 1,2-boron migrative acylation | Redox-active boronic esters | β-boryl ketones | Access to multifunctionalized ketone products |

Development of Advanced Spectroscopic and Computational Models

A deeper understanding of the fundamental properties of this compound is crucial for its rational design in various applications. Advanced spectroscopic techniques coupled with sophisticated computational models are providing unprecedented insights into its structural and electronic characteristics.

Experimental and computational studies on this compound and its derivatives have revealed the presence of two closely spaced excited electronic states, S1 and S2. nih.gov These states have been characterized as having excitation primarily localized on either the phenyl substituent's aromatic system or the catecholborane moiety. nih.gov Furthermore, computational investigations, including Franck-Condon calculations on ab initio determined ground- and excited-state potentials, have been instrumental in accurately reproducing and interpreting experimental electronic spectra. nih.gov These models have successfully confirmed the nonplanar ground state of certain substituted derivatives. nih.gov

| Parameter | Finding | Technique/Method | Reference |

| Electronic States | Two closely spaced excited states (S1 and S2) | Electronic Spectroscopy, Excited-State Calculations | nih.gov |

| Excitation Localization | Primarily on the phenyl or catecholborane moiety | Electronic Spectroscopy, Excited-State Calculations | nih.gov |

| Ground State Geometry | Confirmed nonplanar ground state for some derivatives | Franck-Condon Calculations, ab initio potentials | nih.gov |

Integration into Multifunctional Organic Materials

The rigid structure and defined geometry of this compound make it an ideal building block for the construction of highly ordered, porous materials. Its primary application in this domain is as a linker in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). researchgate.netrsc.org

These porous materials exhibit exceptional properties, including high surface areas, tunable porosities, and excellent thermal and chemical stability, making them suitable for a wide range of applications such as gas storage and separation, and catalysis. rsc.org The incorporation of this compound and its derivatives into the framework allows for the precise control over the pore size and functionality of the resulting material.

Future research is directed towards the development of hierarchical porous composites by interfacing these frameworks with other materials like polymers and carbon-based nanomaterials. nih.gov This integration aims to overcome limitations of pristine frameworks, such as mechanical stability and processability, while introducing new functionalities like electronic conductivity and enhanced catalytic activity. nih.gov

| Material Type | Role of this compound | Key Properties | Potential Applications |

| Covalent Organic Frameworks (COFs) | Linker/Building Block | High surface area, tunable porosity, crystallinity | Gas storage, separation, catalysis |

| Metal-Organic Frameworks (MOFs) | Organic Ligand | Ordered pore structures, chemical functionality | Gas storage, separation, catalysis, sensing |

| Hierarchical Porous Composites | Framework Component | Enhanced stability, novel functionality (e.g., conductivity) | Advanced catalysis, energy storage, biomedicine |

Sustainable Synthesis and Catalytic Processes

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For this compound, this translates to the development of more environmentally friendly synthetic routes and its use in sustainable catalytic processes.

Research is actively exploring greener methods for the synthesis of boronate esters in general, which can be applied to the production of this compound. These methods focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Furthermore, there is a growing interest in designing recyclable catalytic systems for borylation reactions. The development of heterogeneous catalysts or the use of catalytic systems that can be easily separated and reused will be crucial for the large-scale, sustainable production and application of this compound and related compounds. The design of MOFs and COFs incorporating this molecule as a catalytic center is a promising avenue in this regard. rsc.org

Q & A

Q. Contradictions & Resolutions :

- Reduction Solvent Dependence : claims solvent-independent rates, but alkenes exhibit solvent sensitivity. This is resolved by differentiating substrate-specific effects: alkenes require polar aprotic solvents (THF) for activation, while carbonyl reductions proceed universally .

- Spectral Shifts in Derivatives : Ortho-substituents cause anomalous red shifts due to torsional strain, not electronic effects alone. Computational modeling () clarifies this by correlating steric hindrance with excited-state geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。